4-bromo-N-ethylbenzenecarboximidamide
Description
4-Bromo-N-ethylbenzenecarboximidamide is an aromatic amidine derivative characterized by a benzene ring substituted with a bromine atom at the para position and an ethyl group attached to the nitrogen of the carboximidamide functional group (-C(=NH)-NH₂). Its molecular formula is C₉H₁₂BrN₂, with a molecular weight of 229.11 g/mol.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-N'-ethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
IEPBLXLQWVYMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethylbenzenecarboximidamide can be achieved through several methods. One common approach involves the bromination of N-ethylbenzenecarboximidamide. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboximidamide group can yield corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-N-ethylbenzenecarboxylic acid or other oxidized products.
Reduction: Formation of 4-bromo-N-ethylbenzylamine or other reduced derivatives.
Scientific Research Applications
4-bromo-N-ethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent and Functional Group Variations
Table 1: Structural and Molecular Comparison
Key Comparative Insights
(a) Functional Group Impact on Reactivity
- Amidine vs. Amide: Amidines (e.g., this compound) are stronger bases than amides (e.g., 4-bromo-N-[2-(dimethylamino)ethyl]benzamide ) due to resonance stabilization of the protonated form. This makes amidines more reactive in acid-catalyzed reactions or as ligands in metal coordination .
- Hydrochloride Salts : The hydrochloride salt in 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride increases water solubility and stability, making it preferable for industrial formulations.
(b) Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 3-nitro substituent in 4-bromo-3-nitrobenzenecarboximidamide significantly enhances electrophilicity at the benzene ring, facilitating EAS reactions. In contrast, the methoxyethyl group in 1423029-77-9 introduces steric bulk and moderate electron-donating effects.
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